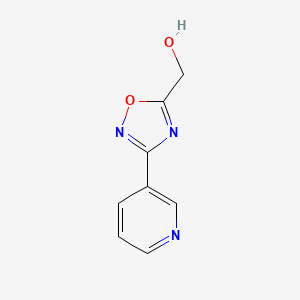
(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “this compound”, involves several steps . The process starts with the reaction of N-hydroxy-nicotinamidine with succinic anhydride at 428 K for 4 hours . The reaction mixture is then cooled to room temperature and washed with water. A solution of methanol is added, and the mixture is shocked at ultrasonic and washed with a solution of sodium hydroxide . The pH value of the solution is adjusted to three, and the suspension is filtered. The filter residue is washed with water, recrystallized from ethanol, dissolved with methanol, filtered, and allowed to diffuse slowly into the solution of the filtrate. Colourless crystals are obtained in about 4 weeks .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring and a pyridine ring . The crystal structure of a similar compound, 1,2-bis(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethane, has been reported . The dihedral angle of C1–C1–C2–N1 is found to be 28.7(3)°. Each 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl moiety is almost planar .
Scientific Research Applications
Synthesis Techniques and Derivatives
- Synthesis of Derivatives : A study by Souldozi (2015) details an efficient one-pot three-component reaction for synthesizing derivatives of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives, highlighting a method for creating novel compounds in this category (Souldozi, 2015).
Biological and Medicinal Applications
- Antimicrobial and Antimycobacterial Activities : Research by R.V. Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives, including compounds related to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, demonstrated antimicrobial and antimycobacterial properties, suggesting potential medicinal applications (R.V. Sidhaye et al., 2011).
Catalytic and Chemical Properties
- Catalytic Applications in Ethylene Oligomerization : A study by Kermagoret and Braunstein (2008) explored the use of nickel complexes with ligands including (pyridin-2-yl)methanol for ethylene oligomerization, suggesting potential catalytic applications of related compounds (Kermagoret & Braunstein, 2008).
Structural and Chemical Analysis
- Structural Features and Theoretical Studies : Gumus et al. (2018) conducted experimental and theoretical studies, including DFT and HF methods, on structural features of compounds related to this compound, providing insights into their molecular structure and properties (Gumus et al., 2018).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Holla et al. (2004) investigated the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, demonstrating significant insecticidal and antimicrobial activities, which could be relevant to the parent compound (Holla et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Research by Tebbji et al. (2005) on the inhibition of steel corrosion by pyridine-pyrazole type organic compounds demonstrates the potential of related compounds, such as this compound, in industrial applications (Tebbji et al., 2005).
Future Directions
The future directions for research on “(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine and agriculture could be explored .
Mechanism of Action
Target of Action
The primary target of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol is the α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for the transmission of signals in the nervous system.
Mode of Action
This compound acts as a positive allosteric modulator of α4β2 nAChRs . It enhances the receptor’s response to its neurotransmitter, acetylcholine (ACh), thereby potentiating ACh-induced currents .
Biochemical Pathways
The compound’s interaction with α4β2 nAChRs affects the cholinergic signaling pathway . By potentiating the action of ACh, it can influence various physiological processes, including cognitive function and pain perception .
Pharmacokinetics
It is soluble in DMF and DMSO, and partially soluble in ethanol . These properties can influence the compound’s bioavailability and distribution in the body.
Result of Action
In vivo studies have shown that this compound can potentiate the analgesic efficacy of ABT-594 in rat models of various pain conditions . It also reduces nicotine self-administration in rats, suggesting a potential role in nicotine addiction treatment .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store the compound at -20°C to maintain its stability .
properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6/h1-4,12H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJQRAXYKPEMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649253 |
Source


|
| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119451-10-3 |
Source


|
| Record name | 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)
![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)